molecular formula C7H7F2NO B12065853 O-(2,3-difluorobenzyl)hydroxylamine

O-(2,3-difluorobenzyl)hydroxylamine

Cat. No.: B12065853
M. Wt: 159.13 g/mol
InChI Key: YQIWNIYQFWELHF-UHFFFAOYSA-N
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Description

O-(2,3-difluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7F2NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,3-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-difluorobenzyl)hydroxylamine typically involves the reaction of 2,3-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: O-(2,3-difluorobenzyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-(2,3-difluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: O-(2,3-difluorobenzyl)hydroxylamine is unique due to the presence of two fluorine atoms on the benzyl group, which can influence its reactivity and stability compared to other hydroxylamine derivatives. This makes it particularly useful in specific synthetic and analytical applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

O-[(2,3-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2

InChI Key

YQIWNIYQFWELHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CON

Origin of Product

United States

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